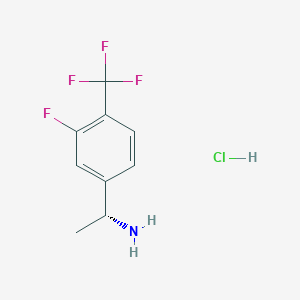

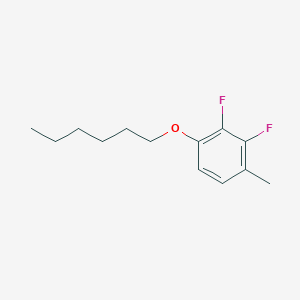

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl, also known as R-fluorophenethylamine HCl, is a highly potent agonist of the trace amine-associated receptor 1 (TAAR1). It is a derivative of the phenethylamine class of compounds, and has been studied extensively in laboratory experiments due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Efficient Synthesis of Chiral Intermediates

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, a variant closely related to the compound of interest, has been efficiently synthesized using a bienzyme cascade system. This system, formed by R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH), has shown high efficiency in product performance with an enantiomeric excess of >99.9%. This synthesis approach provides valuable insights into the biosynthesis of chiral amines, demonstrating its potential application in producing key intermediates for selective tetrodotoxin-sensitive blockers used in pain management (Yuan Lu et al., 2022).

Characterization and Applications in Organic Chemistry

The compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane," while structurally distinct, serves a related purpose in organic chemistry as a chiral resolution reagent. It demonstrates the compound's utility in the analysis of scalemic mixtures of amines, highlighting its relevance in enantioselective syntheses and the characterization of chiral compounds (Sergi Rodríguez-Escrich et al., 2005).

Material Science and Polymer Research

Research has also explored the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines, like the related compound 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the importance of fluorinated intermediates in developing high-performance materials (K. Xie et al., 2001).

Fluorination Techniques in Medicinal Chemistry

The palladium-catalyzed trifluoromethylation of aryl chlorides represents a significant advancement in the incorporation of the trifluoromethyl group into organic molecules. This method allows for the transformation of a wide range of substrates, including heterocycles, under mild conditions. The trifluoromethyl group's ability to influence the properties of organic molecules significantly increases their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials, underscoring the importance of efficient fluorination techniques in drug development (E. Cho et al., 2010).

Propiedades

IUPAC Name |

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBPCMJOACOYKH-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

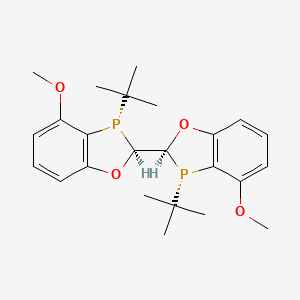

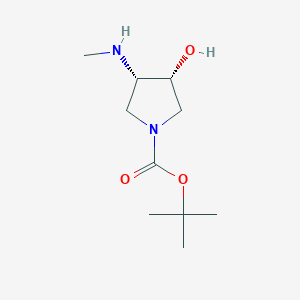

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335971.png)

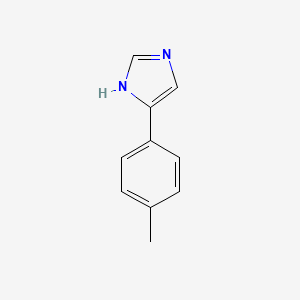

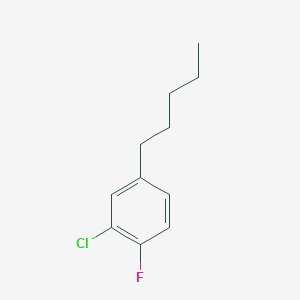

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

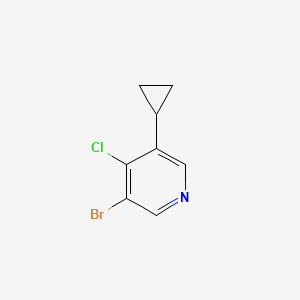

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)